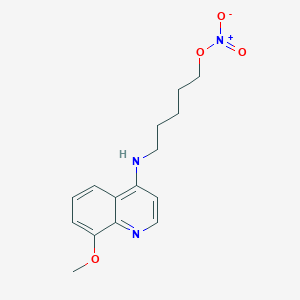

5MPN

Description

Propriétés

Numéro CAS |

47208-82-2 |

|---|---|

Formule moléculaire |

C15H19N3O4 |

Poids moléculaire |

305.33 g/mol |

Nom IUPAC |

5-[(8-methoxyquinolin-4-yl)amino]pentyl nitrate |

InChI |

InChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17) |

Clé InChI |

YBOILUNNGBGURC-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5MPN

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (5MPN) is a first-in-class, potent, and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4).[1][2] By competitively targeting the fructose-6-phosphate (F6P) binding site of the PFKFB4 kinase domain, this compound effectively disrupts a key regulatory node in cellular glucose metabolism.[1][2] This inhibition leads to a significant reduction in the intracellular concentration of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3][4] The consequent decrease in glycolytic flux and ATP production culminates in cell cycle arrest at the G1 phase and a marked suppression of proliferation in various cancer cell lines.[1][3] Preclinical studies have demonstrated the oral bioavailability and anti-tumor efficacy of this compound in vivo, highlighting its potential as a promising therapeutic agent for cancers dependent on aerobic glycolysis.[3][5]

Core Mechanism of Action

This compound exerts its biological effects through the targeted inhibition of PFKFB4, a bifunctional enzyme that plays a critical role in regulating glycolytic flux. The primary mechanism involves the following key steps:

-

Competitive Inhibition of PFKFB4: this compound acts as a competitive inhibitor at the fructose-6-phosphate (F6P) binding site within the kinase domain of PFKFB4.[1][2] This prevents the natural substrate, F6P, from binding and being phosphorylated.

-

Reduction of Intracellular Fructose-2,6-Bisphosphate (F2,6BP): The inhibition of PFKFB4's kinase activity leads to a dose-dependent decrease in the intracellular levels of F2,6BP.[1][4] F2,6BP is a powerful allosteric activator of PFK-1, a crucial enzyme that commits glucose to the glycolytic pathway.

-

Decreased Glycolytic Flux and ATP Production: The reduction in F2,6BP levels alleviates the allosteric activation of PFK-1, resulting in a significant decrease in the rate of glycolysis.[3] This metabolic shift leads to a reduction in cellular ATP production.[3]

-

Cell Cycle Arrest and Anti-proliferative Effects: The diminished energy supply, in the form of reduced ATP, triggers cellular stress responses that lead to cell cycle arrest at the G1 phase.[1][6] This ultimately suppresses the proliferation of cancer cells that are highly dependent on glycolysis for their energy and anabolic needs.[1][3]

Quantitative Data

The following tables summarize the key quantitative data associated with the mechanism of action and efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| PFKFB4 Inhibition (Ki) | 8.6 µM | Recombinant Human PFKFB4 | [1][2] |

| F2,6BP Reduction (at 24 hours) | Dose-dependent | H460 | [4] |

| 5 µM this compound: 2.3 ± 0.05 pmol/mg protein | [4] | ||

| 10 µM this compound: 1.52 ± 0.2 pmol/mg protein | [4] | ||

| 20 µM this compound: 0.75 ± 0.09 pmol/mg protein | [4] | ||

| 30 µM this compound: 0.43 ± 0.1 pmol/mg protein | [4] | ||

| Cell Growth Inhibition | Dose-dependent | H460, H1299, H441, H522, A549 | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Reference |

| Administration Route | Oral (p.o.) | Syngeneic mice with Lewis lung carcinomas, Athymic mice with H460 xenografts | [1] |

| Dosage | 120 mg/kg | Syngeneic mice with Lewis lung carcinomas, Athymic mice with H460 xenografts | [1] |

| Effect | Suppression of tumor growth | Syngeneic mice with Lewis lung carcinomas, Athymic mice with H460 xenografts | [1] |

| Reduction in Ki67-positive cells | Lewis lung carcinoma xenografts | [1] |

Signaling and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro PFKFB4 Kinase Assay

This protocol is adapted from previously described methods for assaying PFKFB4 kinase activity.

-

Objective: To determine the inhibitory effect of this compound on the kinase activity of recombinant PFKFB4.

-

Materials:

-

Recombinant human PFKFB4 enzyme

-

Fructose-6-phosphate (F6P)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).

-

In a 96-well plate, add the recombinant PFKFB4 enzyme to each well.

-

Add the this compound dilutions or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a substrate mix containing F6P and ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding the substrate mix to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

Intracellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement

This protocol is based on a spectrophotometric method.

-

Objective: To quantify the levels of intracellular F2,6BP in cells treated with this compound.

-

Materials:

-

Cancer cell lines (e.g., H460)

-

This compound

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Neutralization buffer (e.g., 0.1 M HCl with 20 mM HEPES)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2)

-

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP)

-

Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase

-

NADH

-

Fructose-6-phosphate

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Neutralize the cell lysates with the neutralization buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

In a cuvette, prepare a reaction mixture containing assay buffer, NADH, and the coupling enzymes.

-

Add a portion of the cell lysate to the cuvette.

-

Initiate the reaction by adding PFP and fructose-6-phosphate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the amount of F2,6BP in the sample.

-

Calculate the F2,6BP concentration based on a standard curve generated with known amounts of F2,6BP.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line (e.g., H460)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 120 mg/kg) or vehicle control orally to the respective groups on a predetermined schedule (e.g., daily).

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67).

-

Compare the tumor growth curves between the treatment and control groups to assess the efficacy of this compound.

-

References

- 1. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of 5MPN: A First-in-Class PFKFB4 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Introduction

Altered glucose metabolism, characterized by elevated glucose uptake and glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of cancer. This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. A key regulator of this process is the family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB). Among the four isoforms (PFKFB1-4), PFKFB4 is frequently overexpressed in a wide range of human cancers, including lung, breast, prostate, and glioblastoma, and its high expression often correlates with a poor prognosis.[1][2]

PFKFB4 synthesizes fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][3] By increasing F2,6BP levels, PFKFB4 enhances glycolytic flux. Additionally, its phosphatase activity can redirect glucose metabolites towards the pentose phosphate pathway (PPP), supporting nucleotide and lipid synthesis.[1][4] Beyond its canonical role in glycolysis, PFKFB4 also functions as a protein kinase, phosphorylating and activating the transcriptional coactivator SRC-3 to drive purine synthesis and promote aggressive tumor phenotypes.[5] This central role in tumor metabolism and signaling makes PFKFB4 an attractive therapeutic target. This guide details the discovery, mechanism of action, and preclinical development of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (5MPN), a first-in-class, selective inhibitor of PFKFB4.[6][7]

Discovery of this compound

This compound was identified through a structure-based virtual computational screening of small molecules designed to target the fructose-6-phosphate (F6P) binding domain of PFKFB4.[7][8][9] This in silico approach led to the identification of this compound as a potent and selective antagonist of PFKFB4's kinase activity.[8][10] Subsequent biochemical and cellular assays confirmed its inhibitory action and selectivity.

Kinetic analyses revealed that this compound acts as a competitive inhibitor with respect to the F6P substrate, with an inhibition constant (Ki) of 8.6 ± 1.9 µM.[10][11] Crucially, this compound demonstrates high selectivity for PFKFB4, showing no significant inhibition of the structurally similar PFK-1 or the isoenzyme PFKFB3 at concentrations effective against PFKFB4.[10][12]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase function of PFKFB4. This primary action initiates a cascade of metabolic and cellular consequences that collectively suppress tumor growth.

-

Reduction of F2,6BP: By blocking the kinase activity of PFKFB4, this compound leads to a dose-dependent decrease in the intracellular concentration of F2,6BP.[8]

-

Suppression of Glycolysis: The reduction in F2,6BP levels removes the potent allosteric activation of PFK-1, resulting in a significant suppression of glycolytic flux.[6][7]

-

Depletion of ATP: The inhibition of glycolysis leads to a subsequent decrease in cellular ATP levels, starving cancer cells of their primary energy source.[8]

-

Cell Cycle Arrest: The metabolic stress induced by this compound triggers a cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.[7][8][11] This effect is a direct consequence of PFKFB4 inhibition, as demonstrated by experiments where PFKFB4 overexpression rescues cells from the this compound-induced arrest.[8]

Preclinical Data Summary

The efficacy of this compound has been evaluated through extensive in vitro and in vivo studies, demonstrating its potential as a cancer therapeutic.

In Vitro Efficacy

This compound has demonstrated potent activity across a range of human cancer cell lines. The primary mechanism of action is cytostatic, leading to a reduction in proliferation rather than immediate cell death.[7]

| Parameter | Value / Observation | Cell Line(s) | Reference |

| PFKFB4 Inhibition (Ki) | 8.6 ± 1.9 µM | Recombinant Human PFKFB4 | [10] |

| Selectivity | No inhibition of PFK-1 or PFKFB3 at 10 µM | Recombinant Human Enzymes | [10] |

| F2,6BP Reduction | Dose-dependent decrease (e.g., at 10 µM, levels drop from 6.1 to 1.52 pmol/mg protein) | H460 (NSCLC) | [8] |

| Anti-proliferative Effect | Dose-dependent reduction in cell growth | H460, H1299, A549 (NSCLC), MDA-MB-231 (Breast), LNCaP (Prostate), HCT116 (Colon) | [8] |

| Cell Cycle Effect | G1 phase arrest | H460 (NSCLC), LLC (Lewis Lung Carcinoma) | [8][11] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have confirmed the anti-tumor activity of this compound and established its favorable pharmacokinetic profile.

| Parameter | Value / Observation | Animal Model | Reference |

| Bioavailability | High oral bioavailability | C57BL/6 mice | [6][8] |

| Tumor Growth Inhibition | Significant suppression of tumor growth at a non-toxic oral dose of 120 mg/kg/day | Lewis Lung Carcinoma (syngeneic) & H460 NSCLC (xenograft) | [8][12] |

| Tumor Metabolism | Suppresses glucose uptake and reduces F2,6BP levels in tumors | Lewis Lung Carcinoma | [8] |

| Toxicity | No signs of toxicity observed at therapeutic doses (120 mg/kg PO for two weeks) | C57BL/6 mice | [8] |

PFKFB4 Signaling in a Broader Context

Recent research has uncovered glycolysis-independent functions of PFKFB4, further highlighting its significance as a therapeutic target. This compound's inhibition of PFKFB4 may therefore impact multiple cancer-promoting pathways.

-

Transcriptional Regulation: PFKFB4 can act as a protein kinase, phosphorylating the steroid receptor coactivator 3 (SRC-3).[5] This activation redirects glucose metabolism towards purine synthesis, essential for nucleic acid production in rapidly dividing cells.[5]

-

PI3K/AKT Signaling: PFKFB4 has been shown to interact with and activate the RAS/AKT signaling pathway, a central regulator of cell survival, proliferation, and migration.[13][14][15]

-

Angiogenesis: PFKFB4 promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients, through an IL-6/STAT5A signaling pathway. Treatment with this compound has been shown to inhibit this process in vitro and in vivo.[16]

-

Hypoxia Adaptation: PFKFB4 expression is induced by hypoxia (low oxygen), a common feature of the tumor microenvironment.[2] By enhancing metabolic plasticity, PFKFB4 helps cancer cells survive and metastasize under these stressful conditions.

Key Experimental Protocols

The development of this compound relied on several key experimental assays to characterize its activity. The methodologies are summarized below.

In Vitro PFKFB4 Kinase Assay

This assay measures the enzymatic activity of purified recombinant PFKFB4 and the inhibitory effect of compounds like this compound.

-

Reaction Mixture: Purified recombinant human PFKFB4 is incubated in a reaction buffer containing its substrates, Fructose-6-Phosphate (F6P) and ATP.

-

Inhibitor Addition: Test compounds (e.g., this compound at various concentrations) or a vehicle control (DMSO) are added to the reaction mixture.

-

Coupled Enzyme System: The product of the PFKFB4 reaction, Fructose-2,6-Bisphosphate (F2,6BP), is not directly measured in real-time. Instead, its production rate is determined using a coupled enzyme assay. The F2,6BP produced allosterically activates PFK-1. The subsequent reactions in the glycolytic pathway are coupled to the oxidation of NADH, which can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.[17][18]

-

Data Analysis: Enzyme kinetics are analyzed using Michaelis-Menten and Lineweaver-Burk plots to determine Vmax, Km, and the inhibition constant (Ki) of the inhibitor.[8][10]

F2,6BP Measurement in Cells

This protocol quantifies the intracellular levels of F2,6BP following treatment with an inhibitor.

-

Cell Treatment: Cancer cells (e.g., H460) are cultured and treated with various concentrations of this compound or a vehicle control for a specified time.[7]

-

Cell Lysis: Cells are harvested and lysed, typically using a sodium hydroxide solution, followed by neutralization.

-

Quantification: The F2,6BP concentration in the cell lysate is measured using a biochemical assay. This assay is based on the ability of F2,6BP to activate PPi-dependent PFK-1 from a plant source (e.g., potato tubers). The activity of PFK-1 is then measured using a coupled spectrophotometric assay similar to the one described above.[7]

-

Normalization: The measured F2,6BP levels are normalized to the total protein concentration in the lysate.

Cell Proliferation and Viability Assays

These assays determine the effect of this compound on cancer cell growth.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

-

Treatment: Cells are exposed to a range of this compound concentrations for 24-72 hours.[8]

-

Viability Assessment: Cell viability or proliferation is measured using various methods:

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer with Trypan Blue exclusion to differentiate live from dead cells.[7]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., H460) or murine cancer cells (e.g., LLC) are implanted subcutaneously into immunocompromised or syngeneic mice, respectively.[8]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mg).[8]

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 120 mg/kg daily). The control group receives the vehicle (e.g., DMSO).[8]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67) or biochemical assays (e.g., F2,6BP levels).[8][11]

Conclusion and Future Directions

The discovery and preclinical development of this compound have established it as a highly promising, first-in-class inhibitor of PFKFB4. By targeting a key node in cancer metabolism, this compound effectively suppresses glycolysis, depletes cellular energy, and halts the proliferation of various cancer cell types in vitro. Its high oral bioavailability and potent anti-tumor efficacy in animal models, coupled with a lack of overt toxicity, underscore its therapeutic potential.[7][8]

The expanding understanding of PFKFB4's role in transcriptional regulation, cell signaling, and angiogenesis further strengthens the rationale for its inhibition. This compound serves as an ideal lead compound for the development of next-generation PFKFB4 inhibitors for clinical trials.[8] Future research will likely focus on optimizing its potency and pharmacokinetic properties, exploring combination therapies with other anti-cancer agents, and identifying patient populations most likely to benefit from this targeted metabolic therapy. The inhibition of PFKFB4 represents a powerful strategy to exploit the metabolic vulnerabilities of cancer, and this compound is at the forefront of this therapeutic approach.

References

- 1. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxic activation of PFKFB4 in breast tumor microenvironment shapes metabolic and cellular plasticity to accentuate metastatic competence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic enzyme PFKFB4 activates transcriptional coactivator SRC-3 to drive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. louisville.flintbox.com [louisville.flintbox.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PFKFB4 controls embryonic patterning via Akt signalling independently of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma | Life Science Alliance [life-science-alliance.org]

- 16. PFKFB4 promotes angiogenesis via IL-6/STAT5A/P-STAT5 signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanistic studies of PFKFB2 reveals a novel inhibitor of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Structure and Synthesis of 5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, proposed synthesis, and potential biological relevance of 5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established synthetic methodologies for analogous structures to propose a robust synthetic pathway and representative data.

Structure and Properties

5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate is a derivative of 8-methoxy-4-aminoquinoline, featuring a pentyl nitrate side chain. The core structure is based on the quinoline scaffold, which is a key pharmacophore in numerous biologically active compounds.[1][2][3] The nitrate ester group suggests its potential as a nitric oxide (NO) donor.[4][5]

Table 1: Physicochemical Properties of 5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate

| Property | Value | Source |

| CAS Number | 47208-82-2 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₁₉N₃O₄ | Sigma-Aldrich |

| Molecular Weight | 305.33 g/mol | Calculated |

| Appearance | Not available (likely a solid) | - |

| Solubility | Not available | - |

Proposed Synthesis

The synthesis of 5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate can be logically approached in a two-step process, as outlined below. This proposed pathway is based on well-established reactions in quinoline chemistry and organic synthesis.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinoline ring is susceptible to displacement by nucleophiles, such as the primary amine of 5-aminopentan-1-ol.

Experimental Protocol:

A mixture of 4-chloro-8-methoxyquinoline (1.0 eq) and 5-aminopentan-1-ol (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol is heated. A non-nucleophilic base, for example, triethylamine (Et₃N) (1.5 eq), can be added to scavenge the HCl generated during the reaction. The reaction can be performed under conventional heating (reflux) for several hours or more efficiently using microwave irradiation, which often leads to shorter reaction times and higher yields.[1][6]

Table 2: Representative Reaction Conditions for Step 1

| Parameter | Condition | Rationale |

| Reactants | 4-Chloro-8-methoxyquinoline, 5-Aminopentan-1-ol | Starting materials for the SNAr reaction. |

| Solvent | DMF, Ethanol, or DMSO | Polar aprotic or protic solvents facilitate SNAr reactions. |

| Base | Triethylamine, K₂CO₃, or NaHCO₃ | Neutralizes the HCl byproduct. |

| Temperature | 80-180 °C | Sufficient thermal energy to overcome the activation barrier. |

| Time | 2-24 hours (conventional) or 10-30 min (microwave) | Reaction time depends on the method and temperature. |

| Work-up | Aqueous work-up followed by extraction and purification by column chromatography. | Standard procedure for isolation and purification. |

| Expected Yield | 60-95% | Based on similar reactions reported in the literature.[6] |

Table 3: Representative Spectroscopic Data for a 4-(Alkylamino)quinoline Structure

| Technique | Expected Data |

| ¹H NMR | Signals for quinoline protons, a methoxy singlet (~3.9 ppm), and signals for the pentylamino chain protons. The NH proton signal would appear as a broad singlet.[7][8][9] |

| ¹³C NMR | Resonances for the quinoline ring carbons, the methoxy carbon, and the five carbons of the pentylamino side chain.[7][8] |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the intermediate. |

| IR (KBr) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy and hydroxyl groups.[8] |

The final step is the O-nitration of the primary alcohol intermediate. A common and effective method for this transformation is the use of a mixture of nitric acid and acetic anhydride, which forms acetyl nitrate in situ as the nitrating agent. This method is often preferred for sensitive substrates as it can be milder than using mixed acid (HNO₃/H₂SO₄).

Experimental Protocol:

The intermediate alcohol, 5-((8-methoxyquinolin-4-yl)amino)pentan-1-ol, is dissolved in a suitable solvent like dichloromethane or acetic anhydride at a low temperature (e.g., 0 °C). A pre-cooled mixture of fuming nitric acid and acetic anhydride is then added dropwise while maintaining the low temperature. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.

Table 4: Representative Reaction Conditions for Step 2

| Parameter | Condition | Rationale |

| Reactants | 5-((8-Methoxyquinolin-4-yl)amino)pentan-1-ol, Fuming Nitric Acid, Acetic Anhydride | Starting material and nitrating agents. |

| Solvent | Acetic Anhydride or Dichloromethane | Acetic anhydride serves as both solvent and reactant. |

| Temperature | 0 °C to room temperature | Low temperature is crucial to control the exothermic reaction and prevent side reactions. |

| Time | 1-4 hours | Sufficient time for the nitration to proceed to completion. |

| Work-up | Quenching with ice-water, neutralization, extraction, and purification by chromatography. | Standard procedure for isolation and purification of nitrate esters. |

| Expected Yield | Moderate to good | Yields for O-nitration can vary depending on the substrate. |

Table 5: Representative Spectroscopic Data for the Final Product

| Technique | Expected Data |

| ¹H NMR | Similar to the intermediate, but the methylene protons adjacent to the nitrate group will be shifted downfield. |

| ¹³C NMR | The carbon attached to the nitrate group will show a downfield shift compared to the alcohol precursor. |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the final product. |

| IR (KBr) | Appearance of strong absorption bands characteristic of the nitrate ester group (O-NO₂) at approximately 1630 cm⁻¹ (asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch). |

Potential Biological Signaling Pathway

The presence of a nitrate ester group suggests that 5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate may act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. NO donors release NO, which then activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in various downstream cellular effects such as smooth muscle relaxation.[4][5]

Diagram 2: Potential Nitric Oxide Signaling Pathway

Caption: Potential mechanism of action via the NO/sGC/cGMP pathway.

Conclusion

This technical guide outlines a plausible and efficient synthetic route for 5-(n-(8-methoxy-4-quinolyl) amino)pentyl nitrate based on established chemical principles. While specific experimental data for this compound remains elusive, the provided protocols and representative data for analogous structures offer a solid foundation for its synthesis and characterization. The structural features of this molecule, particularly the 4-aminoquinoline core and the nitrate ester side chain, suggest potential for interesting biological activity, possibly as a nitric oxide donor with applications in areas where vasodilation or other NO-mediated effects are beneficial. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its pharmacological properties.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5MPN in the Regulation of Tumor Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a distinct metabolic phenotype characterized by elevated glucose uptake and a high rate of glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic reprogramming is critical for supporting rapid cell proliferation and tumor growth. A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4), which synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The small molecule 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (5MPN) has been identified as a first-in-class, selective inhibitor of PFKFB4. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on tumor glycolysis, and detailed experimental protocols for its study.

Introduction: Targeting Tumor Metabolism

The heightened glycolytic rate in tumors presents a promising therapeutic target. By disrupting this metabolic pathway, it is possible to selectively inhibit the growth and proliferation of cancer cells. The PFKFB family of enzymes, particularly PFKFB4 which is overexpressed in several cancers, plays a pivotal role in maintaining high glycolytic flux. Therefore, inhibiting PFKFB4 offers a strategic approach to cancer therapy.

Mechanism of Action of this compound

This compound is a selective and potent inhibitor of the kinase activity of PFKFB4.[1][2] It acts as a competitive inhibitor at the fructose-6-phosphate (F6P) binding site of the enzyme.[1] By blocking PFKFB4, this compound leads to a significant reduction in the intracellular concentration of F2,6BP.[1] As F2,6BP is a critical activator of PFK-1, its depletion results in the decreased conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, thereby suppressing the overall glycolytic rate.[1] This inhibition of glycolysis leads to a reduction in ATP production, which in turn triggers a G1 phase cell cycle arrest and a decrease in cancer cell proliferation.[1]

Signaling Pathway of this compound Action

Quantitative Data on the Effects of this compound

The effects of this compound have been quantified in various cancer cell lines, with a significant focus on the H460 non-small cell lung cancer (NSCLC) line.[1]

Table 1: Dose-Dependent Effect of this compound on Intracellular Fructose-2,6-Bisphosphate (F2,6BP) in H460 Cells

| This compound Concentration | F2,6BP (pmol/mg protein) |

| DMSO (Control) | 6.1 ± 0.2 |

| 5 µM | 2.3 ± 0.05 |

| 10 µM | 1.52 ± 0.2 |

| 20 µM | 0.75 ± 0.09 |

| 30 µM | 0.43 ± 0.1 |

| Data from a 24-hour treatment period.[1] |

Table 2: Time-Course of this compound (10 µM) Effects on H460 Cells

| Time (hours) | F2,6BP (% of Control) | Glycolysis (% of Control) | ATP (% of Control) | Cell Proliferation (% of Control) |

| 6 | ~60% | ~75% | ~80% | - |

| 12 | ~40% | ~60% | ~65% | - |

| 24 | ~25% | ~50% | ~50% | ~80% |

| 48 | ~20% | ~40% | ~40% | ~60% |

| 72 | ~15% | ~35% | ~35% | ~40% |

| Data are approximated from graphical representations in Chesney et al., 2015.[1] |

Table 3: Effect of this compound on Cell Cycle Distribution in H460 Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| DMSO (Control) | ~55% | ~30% | ~15% |

| 10 µM this compound | ~75% | ~15% | ~10% |

| Data are from a 24-hour treatment and are approximated from graphical representations in Chesney et al., 2015.[1] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Chesney et al., 2015.[1]

Cell Culture

H460 NSCLC cells are obtained from ATCC and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Intracellular Fructose-2,6-Bisphosphate (F2,6BP)

Protocol:

-

Seed H460 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO vehicle control for the specified duration.

-

Wash the cells twice with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension and resuspend the pellet in 0.1 M NaOH.

-

Heat the samples at 80°C for 5 minutes, then cool on ice.

-

Neutralize the lysate with acetic acid in the presence of 20 mM HEPES buffer.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

The supernatant is used to determine the F2,6BP concentration by measuring its activation of PFK-1 from rabbit muscle, coupled to the oxidation of NADH in the presence of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase. The change in absorbance at 340 nm is proportional to the F2,6BP concentration.

Glycolysis Rate Assay

Protocol:

-

Seed H460 cells in 24-well plates.

-

After treatment with this compound or DMSO, wash the cells with PBS.

-

Incubate the cells in Krebs-Ringer bicarbonate buffer containing [5-³H]-glucose.

-

At specified time points, transfer an aliquot of the medium to a tube containing 0.2 N HCl to stop the reaction.

-

The amount of ³H₂O produced is determined by passing the medium through an anion exchange column to separate it from the unincorporated [5-³H]-glucose.

-

The eluate containing ³H₂O is quantified by liquid scintillation counting. The rate of ³H₂O production is indicative of the glycolytic flux.

Cell Cycle Analysis

Protocol:

-

Culture and treat H460 cells with this compound or DMSO as described above.

-

Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at 4°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the discrimination of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy of this compound

In preclinical mouse models, oral administration of a non-toxic dose of this compound has been shown to suppress the growth of Lewis lung carcinoma and H460 human lung adenocarcinoma xenografts.[1] This was accompanied by a marked reduction in intratumoral F2,6BP levels and glucose uptake, as measured by positron emission tomography (PET) using 2-[¹⁸F]-fluoro-2-deoxyglucose.[1]

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. By selectively inhibiting PFKFB4, this compound effectively disrupts tumor glycolysis, leading to reduced proliferation and tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of PFKFB4 inhibitors as a novel class of anti-cancer drugs.

References

The Cytotoxic Potential of 5-Mercaptopurine-N-oxide (5MPN) in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a unique metabolic phenotype characterized by a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a promising therapeutic window for the development of targeted anticancer agents. One such agent that has garnered significant interest is 5-Mercaptopurine-N-oxide (5MPN), a first-in-class, selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). PFKFB4 is a key regulatory enzyme in glycolysis, and its inhibition by this compound has been shown to suppress cancer cell proliferation and induce cell death. This technical guide provides a comprehensive overview of the preliminary studies on the cytotoxicity of this compound in various cancer cell lines, detailing its mechanism of action, quantitative effects on cell viability, and the underlying signaling pathways.

Mechanism of Action: Targeting Glycolysis through PFKFB4 Inhibition

This compound exerts its cytotoxic effects by selectively targeting the kinase activity of PFKFB4.[1][2] PFKFB4 is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3] By inhibiting PFKFB4, this compound leads to a dose-dependent decrease in intracellular F2,6BP levels.[4] This reduction in F2,6BP diminishes the activity of PFK-1, thereby suppressing glycolytic flux and limiting the production of ATP and essential biosynthetic precursors required for rapid cell proliferation.[3]

Quantitative Analysis of this compound Cytotoxicity

Preliminary studies have demonstrated the cytotoxic and anti-proliferative effects of this compound across a range of human cancer cell lines. The following tables summarize the key quantitative findings from these studies.

| Cell Line | Cancer Type | Parameter | Concentration (µM) | Time (hours) | Observed Effect |

| H460 | Non-Small Cell Lung Cancer | F2,6BP Levels | 5-30 | 24 | Dose-dependent decrease |

| H460 | Non-Small Cell Lung Cancer | Cell Growth | 0-30 | 48 | Dose-dependent reduction |

| H1299 | Non-Small Cell Lung Cancer | Cell Growth | 0-30 | 48 | Dose-dependent reduction |

| H441 | Non-Small Cell Lung Cancer | Cell Growth | 0-30 | 48 | Dose-dependent reduction |

| H522 | Non-Small Cell Lung Cancer | Cell Growth | 0-30 | 48 | Dose-dependent reduction |

| A549 | Non-Small Cell Lung Cancer | Cell Growth | 0-30 | 48 | Dose-dependent reduction |

Table 1: Anti-proliferative Effects of this compound on Non-Small Cell Lung Cancer Cell Lines. [4]

| Cell Line | Parameter | Concentration (µM) | Time (hours) | Result |

| H460 | Apoptosis | 10 | 6, 12, 24 | Induction of apoptosis |

| H460 | Cell Cycle | 10 | 6, 12, 24 | G1 phase arrest |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in H460 Cells. [4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add PI staining solution to the cell suspension and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are mediated through the inhibition of PFKFB4, which has downstream consequences on cell cycle regulation and apoptosis. While the precise molecular links are still under investigation, a proposed signaling pathway involves the disruption of key cellular processes that are dependent on glycolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Loss of PFKFB4 induces cell death in mitotically arrested ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss of PFKFB4 induces cell death in mitotically arrested ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of PFKFB4 induces cell cycle arrest and glucose metabolism inhibition by inactivating MEK/ERK/c-Myc pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of 5MPN for PFKFB4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (5MPN), a first-in-class inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). PFKFB4 is a critical regulatory enzyme in glucose metabolism, and its upregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] this compound has demonstrated significant potential due to its high selectivity for PFKFB4, offering a valuable tool for both research and the development of novel anti-neoplastic agents.[1][5]

Mechanism of Action

This compound functions as a selective antagonist of PFKFB4's kinase activity.[1] Structural and enzymatic analyses have revealed that this compound acts as a competitive inhibitor with respect to the enzyme's substrate, fructose-6-phosphate (F6P).[6][7] By binding to the F6P site, this compound effectively blocks the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic pathway.[1][6] This inhibition leads to a reduction in glycolytic flux and suppressed proliferation in cancer cells that are highly dependent on glycolysis for energy and anabolic support.[1][3]

Quantitative Selectivity Profile

The selectivity of this compound is a key attribute that distinguishes it as a valuable chemical probe and potential therapeutic agent. The following tables summarize the quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Activity of this compound against PFKFB4

| Target | Inhibition Constant (Ki) | Notes |

| PFKFB4 | 8.6 ± 1.9 µmol/L | Competitive inhibitor at the F6P binding site.[6] |

Table 2: Selectivity of this compound against Other Kinases

| Kinase Target | Concentration | % Inhibition | Notes |

| PFK-1 | 10 µM | No inhibition | PFK-1 is the downstream enzyme activated by the product of PFKFB4.[1][6] |

| PFKFB3 | 10 µM | No inhibition | PFKFB3 is a closely related isozyme that also synthesizes F2,6BP.[1][6][7] |

| Kinome Panel | 10 µM | No inhibition | A panel of 97 different protein kinases was screened, demonstrating the high specificity of this compound for PFKFB4 over other protein kinases (KINOMEscan data).[1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the selectivity of this compound.

1. In Vitro PFKFB4 Kinase Inhibition Assay

This assay directly measures the enzymatic activity of PFKFB4 in the presence of an inhibitor.

-

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound on recombinant PFKFB4.

-

Materials:

-

Purified, recombinant human PFKFB4 enzyme.

-

This compound (dissolved in DMSO).

-

Substrate: Fructose-6-phosphate (F6P).

-

Co-factor: ATP.

-

Kinase assay buffer.

-

Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) and NADH for a spectrophotometric assay.

-

96-well or 384-well microplate.

-

Plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, coupling enzymes, NADH, ATP, and a fixed concentration of recombinant PFKFB4 in each well of the microplate.

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) to the wells.[6]

-

To determine the mode of inhibition, perform the assay with varying concentrations of the substrate, F6P (e.g., 0 - 2000 µmol/L).[5][6]

-

Initiate the enzymatic reaction by adding F6P to all wells.

-

Monitor the decrease in NADH absorbance at 340 nm over time. The rate of this decrease is proportional to the PFKFB4 kinase activity.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

-

Generate Michaelis-Menten and Lineweaver-Burk plots to determine the inhibition constant (Ki) and the competitive nature of the inhibition.[6]

-

2. Kinase Selectivity Profiling (KINOMEscan™)

This is a high-throughput method to assess the specificity of a compound against a large panel of kinases.

-

Objective: To evaluate the selectivity of this compound across the human kinome.

-

General Principle: The KINOMEscan approach typically involves measuring the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

-

Procedure:

-

This compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., 97 kinases).[1][6]

-

The results are reported as the percentage of the kinase that is inhibited by this compound compared to a control (DMSO).

-

A lack of significant inhibition across the panel, as observed for this compound, indicates high selectivity for its intended target.[1][6]

-

3. Cellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement

This cell-based assay confirms the on-target effect of the inhibitor within a biological system.

-

Objective: To measure the effect of this compound on intracellular levels of F2,6BP.

-

Materials:

-

Procedure:

-

Culture H460 cells to a desired confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 5, 10, 20, 30 µM) or DMSO for a specified time (e.g., 24 hours).[1][3]

-

Harvest and lyse the cells to release intracellular contents.

-

Quantify the F2,6BP concentration in the cell lysates using a standard assay that measures the activation of PFK-1 by the F2,6BP present in the sample.

-

Normalize the F2,6BP levels to the total protein concentration in each lysate.

-

A dose-dependent decrease in F2,6BP levels confirms that this compound is effectively inhibiting PFKFB4 in a cellular context.[1][3]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to this compound's function and evaluation.

Caption: PFKFB4's role in activating glycolysis and its inhibition by this compound.

References

- 1. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of 5MPN's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of 5-methylphenacyl-nonyl-phosphonate (5MPN), a first-in-class, selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This compound demonstrates competitive inhibition at the fructose-6-phosphate (F6P) binding site of PFKFB4, leading to a reduction in intracellular fructose-2,6-bisphosphate (F2,6BP) levels, a key allosteric activator of glycolysis.[1][2][3][4] This guide details the experimental protocols for characterizing this compound's enzymatic inhibition and its downstream cellular effects, presents quantitative data in a clear, tabular format, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound's inhibitory activity.

Table 1: Enzymatic Inhibition of PFKFB4 by this compound

| Parameter | Value | Enzyme | Comments |

| Ki | 8.6 ± 1.9 µM | Recombinant Human PFKFB4 | Competitive inhibitor with respect to F6P.[3] |

| Selectivity | No inhibition observed at 10 µM | PFK-1, PFKFB3 | Demonstrates selectivity for PFKFB4 over other key glycolytic enzymes.[3] |

Table 2: Cellular Effects of this compound in H460 Non-Small Cell Lung Cancer (NSCLC) Cells

| Experiment | This compound Concentration | Observation |

| Intracellular F2,6BP Concentration | 5 µM | Reduction to 2.3 ± 0.05 pmol/mg protein (from 6.1 ± 0.2 in DMSO control) at 24 hours.[2] |

| 10 µM | Reduction to 1.52 ± 0.2 pmol/mg protein at 24 hours.[2] | |

| 20 µM | Reduction to 0.75 ± 0.09 pmol/mg protein at 24 hours.[2] | |

| 30 µM | Reduction to 0.43 ± 0.1 pmol/mg protein at 24 hours.[2] | |

| Cell Growth | 0-30 µM | Dose-dependent reduction in cell growth over 48 hours.[5] |

| Cell Cycle | 10 µM | G1 phase arrest.[1][5] |

| Apoptosis | 10 µM | Induction of apoptosis.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro characterization of this compound.

In Vitro PFKFB4 Kinase Assay

This assay determines the enzymatic activity of PFKFB4 in the presence and absence of this compound.

Materials:

-

Recombinant human PFKFB4 enzyme

-

This compound

-

Fructose-6-phosphate (F6P)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Coupled enzyme system for ADP detection (e.g., pyruvate kinase/lactate dehydrogenase)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, F6P at various concentrations (e.g., 0-2000 µM), the coupled enzyme system, NADH, and PEP.

-

Add recombinant PFKFB4 to the reaction mixture.

-

To determine the inhibitory effect of this compound, add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the reaction mixture. For control wells, add the corresponding vehicle (e.g., DMSO).

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) for this compound is determined by analyzing the enzyme kinetics data obtained from the in vitro kinase assay.

Procedure:

-

Perform the in vitro PFKFB4 kinase assay with varying concentrations of both the substrate (F6P) and the inhibitor (this compound).

-

Plot the initial reaction velocities against the F6P concentration for each concentration of this compound to generate Michaelis-Menten plots.

-

Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[F6P]).

-

For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.

-

The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

-

Plot the Km_app values against the inhibitor concentration [I]. This plot should be linear.

-

The Ki can be determined from the x-intercept of this plot, which is equal to -Ki.

Measurement of Intracellular Fructose-2,6-bisphosphate (F2,6BP)

This protocol describes the quantification of F2,6BP levels in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., H460)

-

This compound

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Neutralization buffer (e.g., 0.1 M HCl in 20 mM HEPES)

-

F2,6BP assay buffer

-

PFK-1 (pyrophosphate-dependent)

-

Aldolase

-

Triose-phosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

NADH

-

Fructose-6-phosphate

-

Microplate reader

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells with cell lysis buffer and heat at 80°C for 10 minutes.

-

Neutralize the lysates with neutralization buffer.

-

Centrifuge the lysates to pellet cell debris.

-

In a microplate, combine the supernatant with the F2,6BP assay buffer containing PFK-1, aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.

-

Initiate the reaction by adding fructose-6-phosphate.

-

Monitor the decrease in absorbance at 340 nm.

-

Quantify the F2,6BP concentration by comparing the results to a standard curve generated with known concentrations of F2,6BP.

-

Normalize the F2,6BP concentration to the total protein concentration of the cell lysate.

Glycolysis Rate Assessment (Extracellular Acidification Rate - ECAR)

This assay measures the rate of glycolysis in live cells by monitoring the extracellular acidification rate.

Materials:

-

Cancer cell line

-

This compound

-

Seahorse XF Analyzer or similar instrument

-

XF assay medium

-

Glucose

-

Oligomycin

-

2-Deoxyglucose (2-DG)

Procedure:

-

Seed cells in an XF cell culture microplate.

-

Treat cells with this compound or vehicle control for the desired time.

-

Replace the culture medium with XF assay medium and incubate in a non-CO2 incubator.

-

Measure the basal ECAR using the Seahorse XF Analyzer.

-

Sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-DG (a glycolysis inhibitor) to determine key parameters of glycolytic function.

-

Analyze the data to determine the effect of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Materials:

-

Cancer cell line

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells and treat them with this compound or a vehicle control for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: PFKFB4 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Characterization.

Caption: Logical Flow of this compound's Mechanism of Action.

References

- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic enzyme PFKFB4 activates transcriptional coactivator SRC-3 to drive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking a New Therapeutic Avenue: An In-depth Technical Guide to the Early-Stage Investigation of 5MPN's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the early-stage investigation into the therapeutic potential of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (5MPN), a first-in-class, selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This document details the mechanism of action, preclinical efficacy, and key experimental findings related to this compound, offering a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. A key regulator of this metabolic pathway is fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. The intracellular levels of F2,6BP are controlled by the bifunctional enzyme PFKFB4. Recent studies have highlighted PFKFB4 as a promising therapeutic target in oncology.[1][2] this compound has emerged as a potent and selective small molecule inhibitor of the kinase activity of PFKFB4, demonstrating significant anti-proliferative effects in various cancer models.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor of the fructose-6-phosphate (F6P) binding site of PFKFB4.[3][4] By blocking the kinase activity of PFKFB4, this compound leads to a reduction in the intracellular concentration of F2,6BP. This, in turn, decreases the allosteric activation of PFK-1, resulting in the suppression of glycolytic flux and a subsequent decrease in ATP production. The net effect is a cytostatic impact on cancer cells, leading to cell cycle arrest and inhibition of proliferation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro evaluation.

Caption: Signaling Pathway of this compound Action.

Caption: In Vitro Evaluation Workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| PFKFB4 Inhibition (Ki) | Recombinant Human PFKFB4 | 8.6 µM | Competitive inhibitor of the F6P binding site. | [4] |

| F2,6BP Concentration | H460 | 5-30 µM (24h) | Dose-dependent decrease (e.g., at 10µM, F2,6BP was 1.52 ±0.2 pmol/mg protein vs 6.1 ±0.2 in control). | [1] |

| Cell Proliferation | H460, H1299, H441, H522, A549 | 0-30 µM (48h) | Dose-dependent reduction in cell growth. | [4] |

| Cell Cycle Arrest | H460, LLC | 10 µM (6, 12, 24h) | G1 phase arrest. | [4][5] |

| Apoptosis | H460 | 10 µM (6, 12, 24h) | Induction of apoptosis. | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Route | Outcome | Reference |

| Syngeneic Mice | Lewis Lung Carcinoma (LLC) | 120 mg/kg daily | Oral (p.o.) | Suppressed tumor growth without affecting body weight. | [4][5] |

| Athymic Mice | H460 Human Lung Adenocarcinoma Xenografts | 120 mg/kg daily | Oral (p.o.) | Suppressed tumor growth without affecting body weight. | [4][5] |

| Nude Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Not specified | Combination with an SP1 inhibitor inhibited tumor growth. | [3] |

Experimental Protocols

PFKFB4 Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on PFKFB4 kinase activity.

Methodology:

-

Purified recombinant human PFKFB4 enzyme is used.

-

The kinase reaction is performed in a buffer containing ATP and varying concentrations of fructose-6-phosphate (F6P).

-

This compound is added at different concentrations (e.g., 0.1, 1, 10 µM).[3]

-

The reaction product, fructose-2,6-bisphosphate (F2,6BP), is quantified using a spectrophotometric assay coupled to PFK-1 activation.

-

Michaelis-Menten and Lineweaver-Burk plots are generated to determine the mode of inhibition and the inhibition constant (Ki).[3]

Cell-Based Assays

Objective: To evaluate the effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., H460, H1299, A549) are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0-50 µM) for various time points (e.g., 24, 48, 72 hours).[4]

-

F2,6BP Measurement: Intracellular F2,6BP levels are measured using an enzymatic assay as described previously.[1]

-

Glycolysis Assay: The rate of glycolysis is determined by measuring the conversion of radiolabeled glucose to lactate.

-

Cell Proliferation Assay: Cell viability and proliferation are assessed using methods such as MTT assay or direct cell counting.

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[4]

-

Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V and a viability dye.[6]

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in animal models.

Methodology:

-

Animal Models: Athymic nude mice or syngeneic mice are used.

-

Tumor Implantation: Human cancer cells (e.g., H460) or murine cancer cells (e.g., LLC) are subcutaneously injected into the flanks of the mice.[4][5]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally (e.g., 120 mg/kg daily).[4][5]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound can be determined at various time points after oral and intravenous administration to assess bioavailability.[1]

-

Immunohistochemistry: Tumors are harvested at the end of the study and analyzed for proliferation markers (e.g., Ki67) by immunohistochemistry.[5]

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound holds significant therapeutic potential as an anti-cancer agent, particularly for tumors exhibiting a high glycolytic rate. Its oral bioavailability and favorable toxicity profile in animal models further support its development as a clinical candidate.[1]

Future research should focus on:

-

Expanding the evaluation of this compound in a broader range of cancer types, including glioblastoma and multiple myeloma, where PFKFB4 has been implicated.[7][8]

-

Investigating potential synergistic effects of this compound with other anti-cancer therapies.

-

Conducting formal IND-enabling toxicology and safety pharmacology studies.

-

Exploring the development of more potent and selective second-generation PFKFB4 inhibitors based on the this compound scaffold.

References

- 1. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound effectively targets PFKFB4 and inhibits the glucose metabolism process and invasion of glioblastoma | Sciety [sciety.org]

- 8. Therapeutic targeting of PFKFB3 and PFKFB4 in multiple myeloma cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of 5MPN in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction